

Spectroscopic Profile of 1,2-Diacetylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diacetylbenzene

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,2-Diacetylbenzene** (ortho-diacetylbenzene), a key aromatic diketone. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols. A logical workflow for spectroscopic analysis is also presented to guide researchers in their analytical endeavors.

Introduction

1,2-Diacetylbenzene, with the chemical formula C₁₀H₁₀O₂, is an aromatic organic compound characterized by two adjacent acetyl groups attached to a benzene ring.[1][2] Its structure and reactivity make it a subject of interest in various chemical and biological studies. Understanding its spectroscopic signature is fundamental for its identification, characterization, and quantification in various matrices. This guide aims to provide a centralized resource for the spectroscopic data of **1,2-Diacetylbenzene**.

Chemical Structure:

IUPAC Name: 1-(2-acetylphenyl)ethanone[1]



CAS Number: 704-00-7[1]

Molecular Formula: C10H10O2[1]

• Molecular Weight: 162.18 g/mol

Appearance: Yellow to light brown crystalline powder.

Melting Point: 39-41 °C

• Boiling Point: 110 °C at 0.1 mmHg

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,2-Diacetylbenzene** provides information about the chemical environment and connectivity of the protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.57	Multiplet	2Н	Aromatic (H-A)
~7.56	Multiplet	2H	Aromatic (H-B)
2.54	Singlet	6H	Acetyl (CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.



Chemical Shift (δ) ppm	Assignment	
~200	Carbonyl (C=O)	
~138	Aromatic (C-q)	
~130	Aromatic (CH)	
~128	Aromatic (CH)	
~29	Acetyl (CH₃)	
Solvent: CDCl₃, Frequency: 400 MHz		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)	Intensity	Assignment
~1680 - 1700	Strong	C=O stretch (Aryl ketone)
~3000 - 3100	Medium	C-H stretch (Aromatic)
~2850 - 3000	Medium	C-H stretch (Aliphatic CH₃)
~1580 - 1600	Medium	C=C stretch (Aromatic ring)
~1450, ~1360	Medium	C-H bend (Aliphatic CH₃)
~760	Strong	C-H bend (ortho-disubst.)
Technique: KBr Pellet/Wafer		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.



m/z Ratio	Relative Intensity	Assignment
162	Moderate	[M] ⁺ (Molecular ion)
147	High	[M - CH₃] ⁺ (Loss of a methyl group)
119	Moderate	[M - CH₃CO]+ (Loss of an acetyl group)
91	High	[C7H7]+ (Tropylium ion)
43	High (Base Peak)	[CH₃CO] ⁺ (Acetyl cation)
Ionization Mode: Electron Ionization (EI)		

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **1,2-Diacetylbenzene**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,2-Diacetylbenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm to remove any particulate matter.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
- Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).



IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of 1,2-Diacetylbenzene with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the spectrum of the sample. The instrument software will automatically
 ratio the sample spectrum to the background spectrum to produce the final absorbance or
 transmittance spectrum.

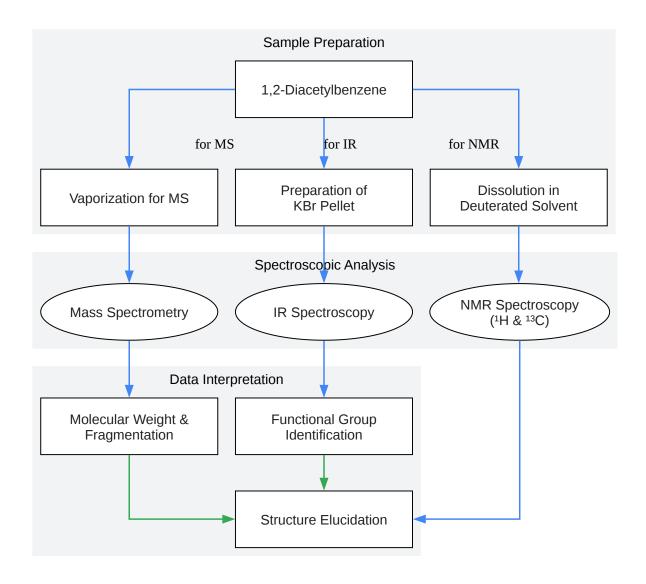
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of **1,2-Diacetylbenzene** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is vaporized and bombarded with a beam of highenergy electrons (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
 or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationships between the different spectroscopic techniques in structure elucidation.

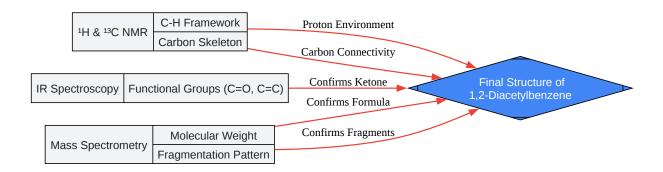




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Caption: A logical workflow for the spectroscopic analysis of **1,2-Diacetylbenzene**.





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Caption: Integration of data from different spectroscopic techniques for structure elucidation.

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References

- 1. Infrared spectroscopy Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
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 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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